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Compound of Interest

Compound Name: Kanchanamycin C

Cat. No.: B15562150

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a
Promising Polyol Macrolide Antibiotic

Abstract

Kanchanamycin C is a polyol macrolide antibiotic produced by the bacterium Streptomyces
olivaceus. As a member of the kanchanamycin complex, it exhibits a broad spectrum of
antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts
and filamentous fungi. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and known biological activities of Kanchanamycin C.
Detailed experimental protocols for the fermentation of the producing organism, isolation of the
compound, and assessment of its biological activity are provided. Due to a lack of specific
information on the signaling pathways modulated by Kanchanamycin C, a proposed
mechanism of action based on the closely related compound Azalomycin F is presented and
visualized. This document is intended for researchers, scientists, and drug development
professionals interested in the therapeutic potential of this natural product.

Chemical Structure and Physicochemical Properties

Kanchanamycin C is a complex macrocyclic lactone with the molecular formula CsaH91N30O17
and a molecular weight of 1054.3 g/mol .[1] Its structure is characterized by a 36-membered
polyol macrolide ring. The IUPAC name for Kanchanamycin C is 3-[[(10Z,127,187,20Z)-15-
[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-
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10,14,22,26,30-pentamethyl-17-0x0-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-
tetraen-3-ylJoxy]-3-oxopropanoic acid.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Kanchanamycin C.

Property Value Source
Molecular Formula Cs4H91N3017 PubChem CID: 101918281[1]
Molecular Weight 1054.3 g/mol PubChem CID: 101918281[1]

3-[[(10Z,12Z7,18Z7,20Z7)-15-
[(E)-10-
(diaminomethylideneamino)de
c-6-en-2-
yl]-5,7,9,23,25,27,31,33,34,35-
IUPAC Name PubChem CID: 101918281[1]
decahydroxy-10,14,22,26,30-
pentamethyl-17-0x0-16,37-
dioxabicyclo[31.3.1]heptatriaco
nta-10,12,18,20-tetraen-3-

ylJoxy]-3-oxopropanoic acid

CAS Number 163565-45-5 ChemicalBook[2]

Synonyms Kanchanamycin C PubChem CID: 101918281[1]

Biological Activity and Mechanism of Action

Kanchanamycin C has demonstrated a wide range of antimicrobial activities. It is effective
against Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi.[3]
Notably, it has shown particular efficacy against Pseudomonas fluorescens.

The precise mechanism of action and the specific signaling pathways affected by
Kanchanamycin C have not been extensively studied. However, research on the structurally
similar 36-membered polyhydroxy macrolide, Azalomycin F, suggests a multi-faceted
mechanism of action against bacteria. It is proposed that Azalomycin F disrupts the bacterial
cell envelope by targeting lipoteichoic acid (LTA) and inhibiting LTA synthase (LtaS), an
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essential enzyme in Gram-positive bacteria. This leads to the release of LTA, damage to the
cell membrane, and ultimately causes cellular autolysis. It is plausible that Kanchanamycin C
exerts its antimicrobial effects through a similar mechanism of bacterial membrane disruption.

Proposed Mechanism of Action (Based on Azalomycin
F)

The following diagram illustrates the hypothesized mechanism of action for a large polyol
macrolide antibiotic like Kanchanamycin C, based on studies of the related compound
Azalomycin F. This is a proposed model and requires experimental verification for
Kanchanamycin C.
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Proposed mechanism of action for Kanchanamycin C.

Experimental Protocols

The following protocols are based on the methodologies described by Fiedler et al. in
"Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus TU
4018. I. Taxonomy, fermentation, isolation and biological activities.” (The Journal of Antibiotics,
1996).
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Fermentation of Streptomyces olivaceus for
Kanchanamycin C Production

This protocol describes the cultivation of S. olivaceus to produce Kanchanamycin C.
3.1.1. Media and Culture Conditions

e Seed Medium: Glucose (1%), Yeast Extract (0.5%), Peptone (0.5%), NaCl (0.5%), K2HPOa4
(0.1%), MgS0Oa-7H20 (0.05%), pH 7.2.

e Production Medium: Soluble Starch (2%), Glucose (1%), Soybean Meal (1.5%), Yeast
Extract (0.2%), NaCl (0.2%), K2HPOa4 (0.02%), CaCOs (0.3%).

e Cultivation:

o

Inoculate a loopful of S. olivaceus from a slant culture into 100 mL of seed medium in a
500 mL Erlenmeyer flask.

o

Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

o

Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL
Erlenmeyer flask.

o

Incubate at 28°C on a rotary shaker at 200 rpm for 7 days.

3.1.2. Fermentation Workflow
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Workflow for Kanchanamycin C production.

Isolation and Purification of Kanchanamycin C

This protocol outlines the extraction and purification of Kanchanamycin C from the

fermentation broth.

o Extraction:

o Centrifuge the culture broth to separate the mycelium and supernatant.

o Extract the supernatant three times with an equal volume of ethyl acetate.
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o Extract the mycelium with methanol.

o Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced
pressure.

o Chromatography:

[e]

Dissolve the crude extract in a minimal amount of methanol and apply to a silica gel
column.

[e]

Elute the column with a stepwise gradient of chloroform-methanol.

o

Collect fractions and monitor by thin-layer chromatography (TLC).

[¢]

Pool fractions containing Kanchanamycin C and evaporate the solvent.
e Preparative HPLC:

o Further purify the Kanchanamycin C-containing fraction by preparative high-performance
liquid chromatography (HPLC) on a C18 column.

o Use a gradient of acetonitrile in water as the mobile phase.

o Collect the peak corresponding to Kanchanamycin C and lyophilize to obtain the pure
compound.

Determination of Minimum Inhibitory Concentration
(MIC)

This protocol is for assessing the antimicrobial activity of Kanchanamycin C.
e Preparation of Inoculum:

o Grow the test microorganism in an appropriate broth medium to the mid-logarithmic
phase.

o Dilute the culture to a final concentration of approximately 5 x 10> colony-forming units
(CFU)/mL.
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e Microdilution Assay:

o Prepare a series of twofold dilutions of Kanchanamycin C in a 96-well microtiter plate
using the appropriate growth medium.

o Add the standardized inoculum to each well.

o Include a positive control (no antibiotic) and a negative control (no inoculum).

o Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
e Determination of MIC:

o The MIC is defined as the lowest concentration of Kanchanamycin C that completely
inhibits visible growth of the microorganism.

Conclusion

Kanchanamycin C is a potent polyol macrolide antibiotic with a broad spectrum of activity. Its
complex chemical structure presents opportunities for further investigation and potential
derivatization to enhance its therapeutic properties. While the specific signaling pathways
affected by Kanchanamycin C remain to be elucidated, the proposed mechanism of bacterial
membrane disruption provides a solid foundation for future research. The experimental
protocols detailed in this guide offer a starting point for researchers to produce, isolate, and
evaluate the biological activity of this promising natural product. Further studies are warranted
to fully understand its mechanism of action and to explore its potential in the development of
new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Kanchanamycin C: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15562150#kanchanamycin-c-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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